Boc-epi-statine Boc-epi-statine
Brand Name: Vulcanchem
CAS No.: 66967-01-9
VCID: VC21550798
InChI: InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m0/s1
SMILES: CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Molecular Formula: C13H25NO5
Molecular Weight: 275,34 g/mole

Boc-epi-statine

CAS No.: 66967-01-9

Cat. No.: VC21550798

Molecular Formula: C13H25NO5

Molecular Weight: 275,34 g/mole

* For research use only. Not for human or veterinary use.

Boc-epi-statine - 66967-01-9

Specification

CAS No. 66967-01-9
Molecular Formula C13H25NO5
Molecular Weight 275,34 g/mole
IUPAC Name (3R,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Standard InChI InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m0/s1
Standard InChI Key KJIQRHBVNGRPCO-VHSXEESVSA-N
Isomeric SMILES CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OC(C)(C)C
SMILES CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Nomenclature

Boc-epi-statine, identified by the CAS Registry Number 66967-01-9, belongs to a class of modified amino acids used extensively in peptide synthesis . The compound is formally known as (3R,4S)-4-(tert-Butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid, reflecting its specific stereochemical configuration and functional groups . This compound possesses several synonyms in scientific literature, including:

  • BOC-STA(3R,4S)-OH

  • BOC-(3R,4S)-STA-OH

  • (3R,4S)-N-TERT-BUTYLOXYCARBONYL-STATINE

  • (3R,4S)-3-HYDROXY-4-BOC-AMINO-6-METHYL-HEPTANOIC ACID

  • (3R,4S)-4-(BOC-AMINO)-3-HYDROXY-6-METHYL-HEPTANOIC ACID

The diversity of nomenclature reflects both its structural complexity and its importance across multiple chemical disciplines.

Structural Characteristics and Physical Properties

Boc-epi-statine exhibits distinctive structural features that define its chemical behavior and applications. The molecular formula is C₁₃H₂₅NO₅ with a corresponding molecular weight of 275.34 g/mol . The compound's structure incorporates several key elements:

PropertyValue
Molecular FormulaC₁₃H₂₅NO₅
Molecular Weight275.34 g/mol
CAS Registry Number66967-01-9
MDL NumberMFCD00063179
Stereochemistry(3R,4S) configuration
Functional GroupsCarboxylic acid, hydroxyl, Boc-protected amine

The "epi" designation in Boc-epi-statine refers to the specific stereochemical configuration that distinguishes it from other statine derivatives. The compound features the (3R,4S) stereochemistry, which creates a distinct three-dimensional arrangement critical for its biological activity and chemical reactivity .

Synthesis Methodology

The synthesis of Boc-epi-statine typically involves specific chemical transformations starting from Boc-protected amino acids. One established synthetic approach involves the reduction of β-keto esters derived from Boc-protected amino acids, as documented in the literature .

Synthetic Pathway

The synthetic route to Boc-epi-statine generally follows these key steps:

  • Preparation of a Boc-protected amino acid starting material

  • Conversion to a β-keto ester intermediate

  • Stereoselective reduction to establish the required (3R,4S) configuration

  • Final deprotection and purification steps

This methodology provides a facile approach to obtaining Boc-epi-statine with high stereochemical purity. The reduction step is particularly critical, as it establishes the hydroxyl group at the C-3 position with the correct stereochemistry.

Stereochemical Control and Analysis

Achieving stereochemical control during synthesis is essential for obtaining pure Boc-epi-statine. High-performance liquid chromatography (HPLC) techniques have been developed to analyze the enantiomeric purity of the synthesized compound, ensuring that the desired (3R,4S) configuration has been achieved . These analytical methods are crucial for quality control in both research and commercial production settings.

Applications in Peptide Chemistry

Boc-epi-statine serves multiple important functions in the field of peptide chemistry and drug development.

Peptide Synthesis

The compound functions as a specialized building block in the synthesis of complex peptides, particularly those requiring specific three-dimensional arrangements to achieve biological activity . The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled peptide bond formation in synthetic procedures, making it valuable for solid-phase peptide synthesis approaches.

Protease Inhibitor Development

One of the most significant applications of statine derivatives, including Boc-epi-statine, is in the development of protease inhibitors. The unique stereochemistry of the compound can mimic transition states in peptide bond hydrolysis, allowing it to effectively inhibit various proteolytic enzymes . This property makes Boc-epi-statine valuable in the design of potential therapeutic agents targeting proteases implicated in disease processes.

Specialty Chemical Research

Within the broader context of specialty chemical synthesis, Boc-epi-statine serves as an important reagent for creating unnatural amino acid derivatives and peptidomimetics . These modified structures can offer improved pharmacological properties compared to natural peptides, including enhanced stability against enzymatic degradation and improved bioavailability.

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